2-(4-NITROPHENOXY)-1-(1,4-THIAZINAN-4-YL)-1-PROPANONE
Overview
Description
2-(4-NITROPHENOXY)-1-(1,4-THIAZINAN-4-YL)-1-PROPANONE is an organic compound that features a thiomorpholine ring substituted with a 4-nitrophenoxypropanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-NITROPHENOXY)-1-(1,4-THIAZINAN-4-YL)-1-PROPANONE typically involves the following steps:
Formation of 4-nitrophenoxypropanoyl chloride: This can be achieved by reacting 4-nitrophenol with propanoyl chloride in the presence of a base such as pyridine.
Nucleophilic substitution: The 4-nitrophenoxypropanoyl chloride is then reacted with thiomorpholine in the presence of a base like triethylamine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-NITROPHENOXY)-1-(1,4-THIAZINAN-4-YL)-1-PROPANONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The thiomorpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides can be used in the presence of a base.
Major Products
Reduction: The major product would be the corresponding amine derivative.
Substitution: Products would depend on the substituent introduced during the reaction.
Scientific Research Applications
2-(4-NITROPHENOXY)-1-(1,4-THIAZINAN-4-YL)-1-PROPANONE has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used to study the interactions of thiomorpholine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 2-(4-NITROPHENOXY)-1-(1,4-THIAZINAN-4-YL)-1-PROPANONE would depend on its specific application. In medicinal chemistry, it might interact with biological targets through hydrogen bonding, hydrophobic interactions, or covalent bonding. The nitro group could also play a role in redox reactions within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(4-nitrophenoxy)acetyl]thiomorpholine
- 4-[2-(4-nitrophenoxy)butanoyl]thiomorpholine
Uniqueness
2-(4-NITROPHENOXY)-1-(1,4-THIAZINAN-4-YL)-1-PROPANONE is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it distinct from other thiomorpholine derivatives with different acyl groups.
Properties
IUPAC Name |
2-(4-nitrophenoxy)-1-thiomorpholin-4-ylpropan-1-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4S/c1-10(13(16)14-6-8-20-9-7-14)19-12-4-2-11(3-5-12)15(17)18/h2-5,10H,6-9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQWRHYTUSWRLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCSCC1)OC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.